Cas no 2229434-68-6 (2-hydroxy-3-methyl-3-(1H-pyrazol-3-yl)butanoic acid)
2-hydroxy-3-methyl-3-(1H-pyrazol-3-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-hydroxy-3-methyl-3-(1H-pyrazol-3-yl)butanoic acid
- EN300-1806853
- 2229434-68-6
-
- Inchi: 1S/C8H12N2O3/c1-8(2,6(11)7(12)13)5-3-4-9-10-5/h3-4,6,11H,1-2H3,(H,9,10)(H,12,13)
- InChI Key: UFECEAPQTFXWNN-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)C(C)(C)C1=CC=NN1
Computed Properties
- Exact Mass: 184.08479225g/mol
- Monoisotopic Mass: 184.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 86.2Ų
2-hydroxy-3-methyl-3-(1H-pyrazol-3-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1806853-0.05g |
2-hydroxy-3-methyl-3-(1H-pyrazol-3-yl)butanoic acid |
2229434-68-6 | 0.05g |
$1513.0 | 2023-09-19 | ||
| Enamine | EN300-1806853-0.1g |
2-hydroxy-3-methyl-3-(1H-pyrazol-3-yl)butanoic acid |
2229434-68-6 | 0.1g |
$1585.0 | 2023-09-19 | ||
| Enamine | EN300-1806853-0.25g |
2-hydroxy-3-methyl-3-(1H-pyrazol-3-yl)butanoic acid |
2229434-68-6 | 0.25g |
$1657.0 | 2023-09-19 | ||
| Enamine | EN300-1806853-0.5g |
2-hydroxy-3-methyl-3-(1H-pyrazol-3-yl)butanoic acid |
2229434-68-6 | 0.5g |
$1728.0 | 2023-09-19 | ||
| Enamine | EN300-1806853-1.0g |
2-hydroxy-3-methyl-3-(1H-pyrazol-3-yl)butanoic acid |
2229434-68-6 | 1g |
$1801.0 | 2023-06-02 | ||
| Enamine | EN300-1806853-2.5g |
2-hydroxy-3-methyl-3-(1H-pyrazol-3-yl)butanoic acid |
2229434-68-6 | 2.5g |
$3530.0 | 2023-09-19 | ||
| Enamine | EN300-1806853-5.0g |
2-hydroxy-3-methyl-3-(1H-pyrazol-3-yl)butanoic acid |
2229434-68-6 | 5g |
$5221.0 | 2023-06-02 | ||
| Enamine | EN300-1806853-10.0g |
2-hydroxy-3-methyl-3-(1H-pyrazol-3-yl)butanoic acid |
2229434-68-6 | 10g |
$7742.0 | 2023-06-02 | ||
| Enamine | EN300-1806853-1g |
2-hydroxy-3-methyl-3-(1H-pyrazol-3-yl)butanoic acid |
2229434-68-6 | 1g |
$1801.0 | 2023-09-19 | ||
| Enamine | EN300-1806853-5g |
2-hydroxy-3-methyl-3-(1H-pyrazol-3-yl)butanoic acid |
2229434-68-6 | 5g |
$5221.0 | 2023-09-19 |
2-hydroxy-3-methyl-3-(1H-pyrazol-3-yl)butanoic acid Related Literature
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 2-hydroxy-3-methyl-3-(1H-pyrazol-3-yl)butanoic acid
Introduction to 2-hydroxy-3-methyl-3-(1H-pyrazol-3-yl)butanoic acid (CAS No. 2229434-68-6)
2-hydroxy-3-methyl-3-(1H-pyrazol-3-yl)butanoic acid, identified by the CAS number 2229434-68-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a hydroxyl group, a methyl substituent, and a 1H-pyrazol-3-yl moiety, has garnered attention due to its structural complexity and potential biological activities. The pyrazole ring, a heterocyclic aromatic structure, is well-documented for its role in various pharmacophores, making this compound a promising candidate for further investigation.
The synthesis of 2-hydroxy-3-methyl-3-(1H-pyrazol-3-yl)butanoic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The presence of both acidic and basic functional groups necessitates careful optimization to achieve high yields and purity. Recent advancements in catalytic methods have enabled more efficient routes to this compound, reducing the environmental impact and improving scalability.
In the realm of medicinal chemistry, the structural features of 2-hydroxy-3-methyl-3-(1H-pyrazol-3-yl)butanoic acid suggest potential applications in drug discovery. The pyrazole moiety is known to interact with biological targets such as enzymes and receptors, making it a valuable scaffold for designing novel therapeutic agents. Studies have shown that derivatives of pyrazole exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Recent research has focused on exploring the pharmacological profile of 2-hydroxy-3-methyl-3-(1H-pyrazol-3-yl)butanoic acid by evaluating its interactions with specific biological pathways. For instance, preliminary in vitro studies have indicated that this compound may inhibit the activity of certain kinases involved in cancer progression. Additionally, its ability to modulate inflammatory responses has been observed in cell-based assays, suggesting its potential as an anti-inflammatory agent.
The chemical properties of 2-hydroxy-3-methyl-3-(1H-pyrazol-3-yl)butanoic acid also make it a useful tool in biochemical research. Its solubility profile and stability under various conditions allow for its application in high-throughput screening assays and structural biology studies. Furthermore, the compound’s ability to act as a ligand or substrate in enzymatic reactions provides insights into the mechanisms of drug action.
From a synthetic chemistry perspective, the development of efficient methodologies for producing 2-hydroxy-3-methyl-3-(1H-pyrazol-3-yl)butanoic acid is crucial for its widespread adoption in pharmaceutical research. Recent innovations in flow chemistry and green chemistry have enabled more sustainable approaches to its synthesis, aligning with global efforts to reduce chemical waste and energy consumption. These advancements not only improve the economic feasibility of producing this compound but also enhance its accessibility for academic and industrial researchers.
The future prospects of 2-hydroxy-3-methyl-3-(1H-pyrazol-3-yl)butanoic acid are promising, with ongoing studies aimed at elucidating its mechanism of action and identifying new therapeutic applications. Collaborative efforts between synthetic chemists and biologists are essential to translate laboratory findings into clinical applications. As our understanding of biological systems continues to evolve, compounds like 2-hydroxy-3-methyl-3-(1H-pyrazol-3-yll)butanoic acid (CAS No. 2229434-686) are likely to play a pivotal role in the development of next-generation therapeutics.
In conclusion, 2-hydroxy--methyl--(lH--pyrazol--{)-}butanoic acid (CAS No.--2229434--68--6) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable compound for drug discovery and biochemical research. With continued advancements in synthetic methodologies and pharmacological investigations, this molecule is poised to contribute significantly to the field of medicinal chemistry.
2229434-68-6 (2-hydroxy-3-methyl-3-(1H-pyrazol-3-yl)butanoic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)